Naphtho[2,3-b]indolizine-6,11-dione
Description
Properties
Molecular Formula |
C16H9NO2 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
naphtho[2,3-b]indolizine-6,11-dione |
InChI |
InChI=1S/C16H9NO2/c18-15-11-6-1-2-7-12(11)16(19)14-13(15)9-10-5-3-4-8-17(10)14/h1-9H |
InChI Key |
HQOPRYVUHZJKAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=C3 |
Synonyms |
benzo(f)pyrido(1,2-a)indole-6,11-dione |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process begins with nucleophilic attack by pyridine at the β-position of the quinone’s α,β-unsaturated carbonyl system, forming a pyridinium intermediate. Subsequent iodine-mediated oxidation facilitates dehydrogenation and cyclization, culminating in the indolizine core. Alternative oxidants like MnO₂/I₂ or Fe(ClO₄)₃/I₂ achieve similar outcomes but with variable efficiency.
Substrate Scope and Limitations
-
Alkyl Substituents : 2-Methylnaphthoquinones react efficiently (yields: 45–68%), whereas bulkier 2-ethyl derivatives exhibit reduced cyclization rates.
-
Pyridine Variants : Electron-deficient pyridines (e.g., 3-bromo- or 4-trifluoromethylpyridine) enhance reaction rates due to increased electrophilicity at the nitrogen. Isoquinoline derivatives enable benzannulation at positions 7 and 8 of the indolizine moiety, but quinoline fails to react due to steric hindrance near its nitrogen.
Table 1: Representative Yields for Iodine-Mediated Syntheses
| Quinone Substrate | Pyridine Derivative | Oxidant System | Yield (%) |
|---|---|---|---|
| 2-Methyl-1,4-NQ | Pyridine | I₂/DMSO | 52 |
| 2-Methyl-1,4-NQ | 3-Br-Pyridine | I₂/DMSO | 70 |
| 2-Ethyl-1,4-NQ | Isoquinoline | Fe(ClO₄)₃/I₂ | 28 |
Dalcanale-Inspired Protocol for π-Expanded Derivatives
Building on Dalcanale’s work, a modified protocol employs DMSO as both solvent and stabilizer for polar intermediates, enabling scalable synthesis of π-expanded indolizinequinones (IQ ).
Optimized Conditions
-
Solvent : DMSO at 80–100°C ensures solubility of solid substrates.
-
Oxidant : Elemental iodine (2 equiv) drives the reaction to completion within 24–72 hours.
-
Substrate Compatibility : Phenanthridine and naphthoquinone derivatives undergo smooth cyclization, whereas anthraquinones require extended reaction times.
Table 2: Synthesis of π-Expanded Indolizinequinones
| Methylquinone | Pyridine | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 2-Methylnaphthoquinone | Isoquinoline | 36 | 31 |
| 2-Methylnaphthoquinone | Phenanthridine | 72 | 17 |
| 2-Methylanthraquinone | Pyridine | 96 | 12 |
Post-Functionalization Strategies
Indolizinequinones undergo further modification via nucleophilic addition of trialkylsilylacetylenes. For example, TIPS-acetylene addition to IQ6 followed by SnCl₂-mediated reductive elimination yields tetracyclic indoloindolizines (I6 ) in 55% yield. Steric effects limit bisadduct formation with bulky silyl groups, necessitating smaller substituents like TMS.
Multicomponent Reactions for Zwitter-Ionic Analogues
A one-pot approach combining naphthoquinone, indandione, and pyridine derivatives produces zwitter-ionic naphthoindolizines. While these compounds lack fluorescence due to charge-separated states, the method offers rapid access to structurally diverse analogues.
Key Observations
-
Solvatochromism : Derivatives exhibit negative solvatochromism, with Stokes shifts up to 129 nm in polar solvents.
-
Limitations : Low yields (20–35%) and instability during purification hinder broad applicability.
Mechanistic Studies and Computational Insights
Density functional theory (DFT) analyses reveal that benzannulation on the indolizine moiety reduces aromatic stabilization energy (ISE), thereby narrowing HOMO-LUMO gaps. For instance, benzannulation at positions 7 and 8 decreases the ISE of the indole unit by 12 kcal/mol compared to non-annulated systems.
Q & A
Q. What are the established synthetic routes for Naphtho[2,3-b]indolizine-6,11-dione, and how do reaction conditions influence yield and purity?
The compound is commonly synthesized via a one-pot reaction involving 2,3-dichloro-1,4-naphthoquinone, pyridine derivatives, and ketones. For example, a reflux reaction in acetonitrile with 4-methyl pyridine, benzoylacetone, and 2,3-dichloro-1,4-naphthoquinone yields 62% of the title compound after column chromatography . Solvent selection (e.g., petroleum ether-ethyl acetate mixtures) and reflux duration (24 hours) are critical for crystallization and purity. Yield optimization requires stoichiometric balancing of reactants and controlled evaporation rates for crystal growth .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 7.126 Å, b = 10.125 Å, c = 24.352 Å, and β = 90.22°. Bond lengths (e.g., C–C = 1.381 Å) and angles align with sp² hybridization, while dihedral angles (e.g., 2.91° between naphthoquinone and pyrrole rings) confirm planarity . Weak C–H⋯O hydrogen bonds stabilize the crystal packing .
Q. What biological activities are associated with this compound derivatives?
Indolizine analogs exhibit diverse bioactivity, including anticancer potential. For instance, structurally related benzo-fused indolizines are found in marine alkaloids and show promise in drug development. The title compound’s quinone moiety may confer redox activity, relevant to targeting peroxiredoxin-1 in triple-negative breast cancer models .
Advanced Research Questions
Q. How do steric and electronic factors influence regioselectivity in the synthesis of Naphtho[2,3-b]indolizine derivatives?
Steric hindrance at reaction sites can divert pathways. For example, attempts to synthesize rigid terthienyl analogs unexpectedly yielded naphtho[2,3-b]thiophene due to hindered cyclization, as shown by SC-XRD and NMR . Computational modeling (e.g., DFT) helps predict regioselectivity, particularly when electron-withdrawing groups (e.g., benzoyl) alter charge distribution at reactive centers .
Q. What contradictions exist in crystallographic data for fused indolizine systems, and how are they resolved?
Discrepancies arise in bond-length variations despite sp² hybridization. For example, N–C bonds in the title compound differ slightly (N–C16 = 1.35 Å vs. N–C24 = 1.37 Å) due to environmental effects like π-stacking or hydrogen bonding . Refinement using SHELXL software (with data-to-parameter ratios >12:1) and validation tools (e.g., PLATON) mitigate errors .
Q. What methodological challenges arise in characterizing intramolecular interactions in this compound analogs?
Detecting weak non-covalent interactions (e.g., C–H⋯O) requires high-resolution SC-XRD (λ = 0.71073 Å, MoKα radiation) and low-temperature data collection (e.g., 295 K) to reduce thermal motion artifacts . For example, intramolecular O4–H4⋯O2 hydrogen bonds (d = 2.733 Å, angle = 167.4°) are resolved by refining H-atom positions as riding models .
Q. How can synthetic byproducts or isomers be systematically identified and quantified?
Isomeric byproducts (e.g., naphtho[2,1-b]furan vs. naphtho[2,3-b]furan) are distinguished via HPLC-MS and comparative NMR. In one study, only the 2,1-b isomer formed due to kinetic control, confirmed by absence of 2,3-b signals in ¹H NMR . High-throughput screening (HTS) pipelines using LC-UV/Vis at λ = 254 nm enhance detection sensitivity .
Methodological Resources
- Crystallography : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) .
- Synthesis : Optimize reflux conditions (CH₃CN, 24 hours) and crystallization (petroleum ether:ethyl acetate = 3:1) .
- Bioactivity Screening : Employ CM728-like derivatives for peroxiredoxin-1 inhibition assays in TNBC cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
